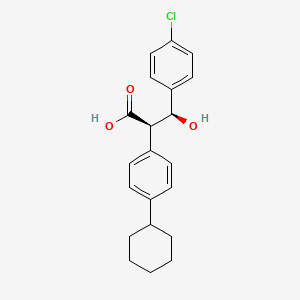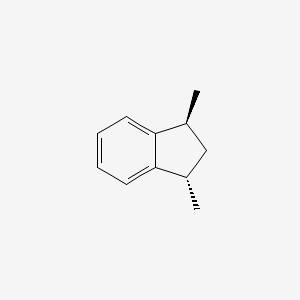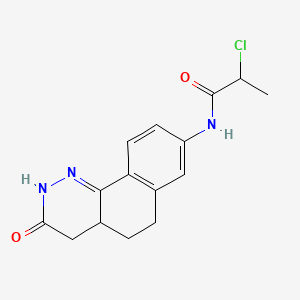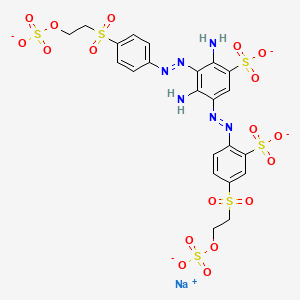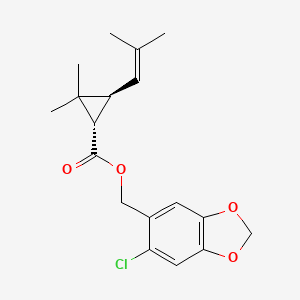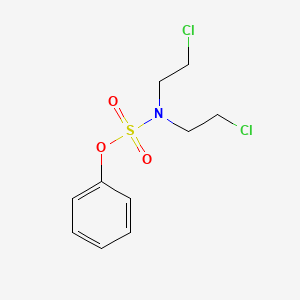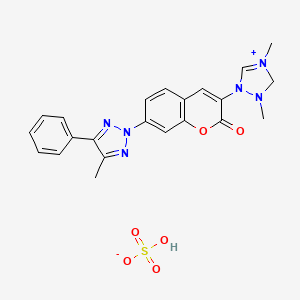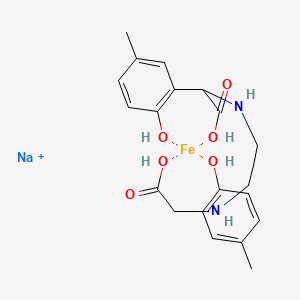
Ferrate(1-), ((alpha,alpha'-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium is a complex compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium typically involves the reaction of sodium ferrate with alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato) under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its unique properties. In biology, it is studied for its potential use in drug delivery systems and as a therapeutic agent. In medicine, it is explored for its potential in treating certain diseases. In industry, it is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium involves its interaction with molecular targets and pathways in the body. It exerts its effects by binding to specific receptors and modulating the activity of certain enzymes and proteins. This leads to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other ferrates and metal complexes with similar ligands. Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium stands out due to its higher stability and reactivity under certain conditions.
Eigenschaften
CAS-Nummer |
34541-04-3 |
|---|---|
Molekularformel |
C20H24FeN2NaO6+ |
Molekulargewicht |
467.2 g/mol |
IUPAC-Name |
sodium;2-[2-[[carboxy-(2-hydroxy-5-methylphenyl)methyl]amino]ethylamino]-2-(2-hydroxy-5-methylphenyl)acetic acid;iron |
InChI |
InChI=1S/C20H24N2O6.Fe.Na/c1-11-3-5-15(23)13(9-11)17(19(25)26)21-7-8-22-18(20(27)28)14-10-12(2)4-6-16(14)24;;/h3-6,9-10,17-18,21-24H,7-8H2,1-2H3,(H,25,26)(H,27,28);;/q;;+1 |
InChI-Schlüssel |
DASLMPITINJYHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)C)O)C(=O)O.[Na+].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


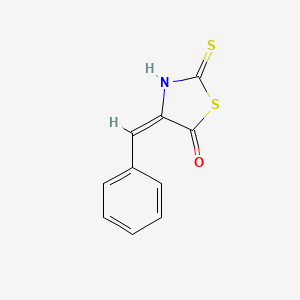
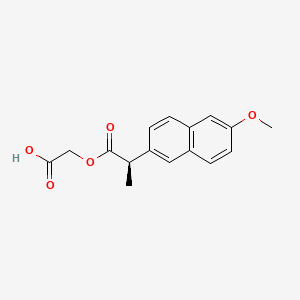
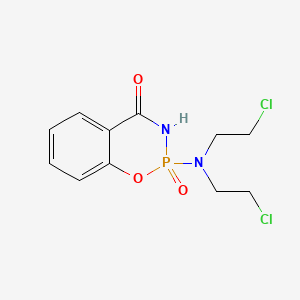


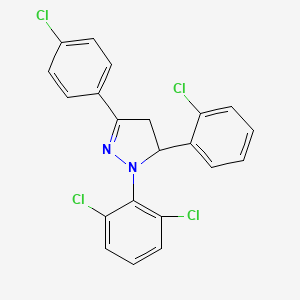
![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
